3-Methyl-3-butenamide

Overview

Description

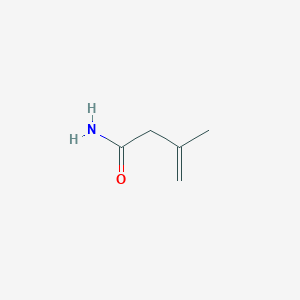

3-Methyl-3-butenamide is an organic compound with the molecular formula C5H9NO. It is a derivative of butenamide, characterized by the presence of a methyl group at the third carbon of the butenamide chain. This compound is known for its applications in various chemical reactions and its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-butenamide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-buten-1-ol with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-butenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 99.13 g/mol

- Functional Group : Amide with a butenamide structure featuring a double bond between the second and third carbon atoms.

Organic Synthesis

3-Methyl-3-butenamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This versatility makes it valuable in developing new compounds for pharmaceuticals and specialty chemicals.

Research indicates that this compound exhibits notable biological activities :

- Antimicrobial Properties : Studies have shown that this compound can disrupt bacterial cell membranes or inhibit metabolic enzymes, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells or inhibit their proliferation, indicating potential therapeutic applications in oncology.

Material Science

In material science, this compound is explored for its potential in creating specialty materials with specific properties. Its reactivity can be harnessed to develop polymers or coatings that exhibit desirable mechanical or chemical characteristics.

Antimicrobial Studies

Research has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria for compounds structurally similar to this compound. These findings suggest that derivatives of this compound could lead to the development of new antimicrobial agents tailored for clinical use .

Therapeutic Applications

In therapeutic contexts, studies have focused on the anticancer properties of this compound. For instance, a study indicated that this compound could inhibit the phosphorylation of specific proteins involved in cancer cell proliferation, showcasing its potential as a targeted treatment option for certain types of cancer .

Mechanism of Action

The mechanism of action of 3-Methyl-3-butenamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical pathways, influencing the reactivity and stability of other molecules.

Comparison with Similar Compounds

3-Methylbutanamide: Similar in structure but lacks the double bond present in 3-Methyl-3-butenamide.

Isovaleramide: Another related compound with a different arrangement of the carbon chain.

3-Methylbutyramide: Shares the methyl group but differs in the position of the double bond.

Uniqueness: this compound is unique due to the presence of the double bond at the third carbon, which imparts distinct reactivity and chemical properties. This structural feature allows it to participate in specific reactions that are not feasible with its analogs.

Biological Activity

3-Methyl-3-butenamide, also known as Crotonamide or 3-Methyl-2-butenamide, is an organic compound with significant biological activity. It is classified as an amide and has garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Mass : 99.13 g/mol

- Functional Group : Butenamide

The structure of this compound features a double bond between the second and third carbon atoms, which contributes to its unique reactivity and biological properties.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial properties. It is believed to disrupt bacterial cell membranes and inhibit metabolic enzymes essential for bacterial survival. This mechanism could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

2. Anticancer Activity

Preliminary research indicates that this compound may induce apoptosis (programmed cell death) in various cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been observed in vitro, suggesting potential applications in cancer therapy .

3. Interaction with Enzymes

The compound has been studied for its interactions with specific enzymes and proteins, which are crucial for its biological activity. These interactions can influence various cellular processes, making it a subject of interest for drug development .

The mechanism through which this compound exerts its biological effects involves:

- Nucleophilic and Electrophilic Behavior : Depending on the reaction conditions, it can act as either a nucleophile or an electrophile, participating in diverse chemical pathways.

- Formation of Hydrogen Bonds : This property enhances its reactivity with other biomolecules, potentially leading to therapeutic effects.

Understanding these mechanisms is vital for elucidating how the compound can be utilized in medical applications.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylbutanamide | Lacks double bond | Limited antimicrobial activity |

| Isovaleramide | Different carbon chain arrangement | Varies in biological activity |

| 3-Methylbutyramide | Methyl group present but different double bond position | Varies significantly from this compound |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer drug .

Properties

IUPAC Name |

3-methylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h1,3H2,2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPWDVZYOJHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18938-03-9 | |

| Record name | 3-Methyl-3-butenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018938039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-BUTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0OB67N1GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.